molecular formula C26H19FN4O2 B2957199 5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921515-97-1

5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2957199
CAS No.: 921515-97-1
M. Wt: 438.462
InChI Key: JRFUZCBYAFQUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound belonging to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core with various substituents such as benzyl, fluorophenyl, and phenyl groups

Preparation Methods

The synthesis of 5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of substituents: The benzyl, fluorophenyl, and phenyl groups are introduced through various substitution reactions, often involving reagents like benzyl halides, fluorobenzenes, and phenylboronic acids.

    Amidation: The carboxamide group is introduced through amidation reactions using reagents like amines and carboxylic acids or their derivatives.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as high-throughput screening and process optimization are commonly employed in industrial settings.

Chemical Reactions Analysis

5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings can be replaced by other groups using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts like palladium or platinum, and reaction conditions such as reflux or room temperature.

Scientific Research Applications

5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.

Mechanism of Action

The mechanism of action of 5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.

    Indole derivatives: Indole derivatives have a similar aromatic structure and are known for their diverse biological activities.

    Benzyl-substituted heterocycles: These compounds have benzyl groups attached to various heterocyclic cores and exhibit a range of biological activities.

The uniqueness of this compound lies in its specific combination of substituents and the resulting biological and chemical properties.

Properties

IUPAC Name

5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN4O2/c27-19-10-7-11-20(14-19)28-25(32)22-16-30(15-18-8-3-1-4-9-18)17-23-24(22)29-31(26(23)33)21-12-5-2-6-13-21/h1-14,16-17H,15H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFUZCBYAFQUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.